molecular formula C14H30BN3O14 B1259277 三羟甲基氨基甲烷-硼酸-乙二胺四乙酸缓冲液,5X CAS No. 610769-35-2

三羟甲基氨基甲烷-硼酸-乙二胺四乙酸缓冲液,5X

货号 B1259277
CAS 编号: 610769-35-2
分子量: 475.21 g/mol
InChI 键: OSBLTNPMIGYQGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tris-Borate-EDTA (TBE) buffer is extensively utilized in gel electrophoresis for the separation of nucleic acids. Its high buffering capacity and ability to stabilize the pH during electrophoresis make it ideal for visualizing RNA folding states and intermediates, despite some limitations in RNA folding studies due to interactions with RNA molecules.

Synthesis Analysis

TBE buffer is synthesized by dissolving Tris base and boric acid in water, adjusting the pH with HCl, and adding EDTA. The buffer's effectiveness stems from its components: Tris maintains the pH, boric acid acts as a counterion for nucleic acids, and EDTA chelates divalent metal ions, preventing nuclease activity.

Molecular Structure Analysis

The molecular interactions in TBE buffer involve complexation between borate and nucleic acids. This complexation affects the electrophoretic mobility of DNA and RNA, altering their separation during electrophoresis. Studies suggest that Tris and boric acid may form a complex with a betainic structure, impacting the buffer's properties.

Chemical Reactions and Properties

TBE buffer components engage in chemical interactions significant for electrophoretic applications. Tris and boric acid can complex with nucleic acids, while EDTA inhibits enzymatic degradation of nucleic acids by chelating metal ions. These interactions are crucial for the buffer's role in nucleic acid electrophoresis.

Physical Properties Analysis

The physical properties of TBE buffer, such as viscosity and conductivity, are influenced by its concentration and the nature of its components. The buffer's high ionic strength improves the resolution of nucleic acids in gel electrophoresis by stabilizing the gel matrix and facilitating efficient heat dissipation.

Chemical Properties Analysis

TBE buffer exhibits high buffering capacity and stability, enabling consistent pH levels during electrophoresis. The buffer's chemical properties, including its interactions with nucleic acids and ability to prevent enzymatic degradation, make it suitable for a wide range of molecular biology applications.

For further reading and detailed insights into the characteristics of Tris-Borate-EDTA buffer, refer to the following sources:

科学研究应用

电泳应用

TBE 缓冲液在电泳中起着至关重要的作用,尤其是在核酸分离中。Goldberg (1959) 证明了在纸电泳中使用三羟甲基氨基甲烷-乙二胺四乙酸-硼酸缓冲液检测和分离血红蛋白,这在检查陈旧血红蛋白样品时具有优势 (Goldberg, 1959)。Carninci 等人 (1990) 描述了一种使用三羟甲基氨基甲烷-硼酸的不连续缓冲液系统,用于提高凝胶电泳 DNA 测序的分辨率和速度,从而在某些 DNA 区域中获得更好的分辨率 (Carninci 等人,1990)

DNA 缓冲液相互作用

Stellwagen 等人 (2000) 研究了 DNA 与各种缓冲液的相互作用,揭示了 TBE 缓冲液中的三羟甲基氨基甲烷离子与 DNA 螺旋缔合,形成带电荷的 DNA-硼酸复合物。这些相互作用在不同的电泳条件下是稳定的,并对 DNA 电泳和结构研究有影响 (Stellwagen 等人,2000)

在微流控技术中的作用

Sinton 等人 (2002) 探讨了 TBE 缓冲液在微流控应用中的作用,特别是关注微通道中的电渗流速度。他们的研究结果对于生物化学和微流控技术中的准确流速测量至关重要 (Sinton 等人,2002)

化学稳定性和相互作用研究

三羟甲基氨基甲烷-硼酸缓冲液与其他物质的化学稳定性和相互作用在各种实验环境中至关重要。例如,Tournie 等人 (2013) 证明了三羟甲基氨基甲烷-硼酸对硼硅酸盐玻璃蚀变动力学的影响,突出了缓冲液的特定作用和三羟甲基氨基甲烷-硼络合在这些实验中的重要性 (Tournie 等人,2013)

缓冲液效率和修饰

关于修改 TBE 缓冲液组成及其在不同实验条件下的效率的研究正在进行中。Sanderson 等人 (2014) 研究了凝胶结构和 TBE 缓冲液组成的改变,以最大程度地减少琼脂糖凝胶电泳过程中的加热,从而提高电泳性能 (Sanderson 等人,2014)

安全和危害

TBE buffer may damage fertility or the unborn child . It is recommended to use personal protective equipment to avoid direct contact with this chemical . It should be used only in areas with adequate ventilation, and contact with eyes, skin, or clothing should be avoided .

未来方向

The typical concentration of TBE when used as an agarose gel electrophoresis buffer is 0.5x, so the 5X stock is effectively a 10x concentrated solution of standard electrophoresis buffer . With appropriate modifications to gel structure and buffer constituents, electrophoresis could be performed at high voltages, reducing run times by up to 3-fold .

属性

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBLTNPMIGYQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30BN3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611705
Record name 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris-Borate-EDTA buffer, 5X

CAS RN

610769-35-2
Record name 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris Borate EDTA buffer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.089 M Tris base, 0.089 M boric acid, 0.002 M EDTA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DE Lehoux, RC Levesque - In Vitro Mutagenesis Protocols, 2002 - Springer
The study of bacterial pathogenicity in vitro has identified many signals, at the molecular and cellular levels that affect expression of virulence and other factors in causing disease. …
Number of citations: 6 link.springer.com
DE Lehoux, RC Levesque - PCR Cloning Protocols, 2002 - Springer
Signature tagged-mutagenesis (STM) is a functional genomics technique that identifies microbial genes required for infection within an animal host, or within host cell ( 1 , 2 ). As first …
Number of citations: 4 link.springer.com
MM Ardila, Y Villadiego, L Herrera… - Revista Peruana de …, 2023 - SciELO Public Health
We studied the prevalence of infection by trypanosomatid parasites in Didelphis marsupialis and its relationship with morphological/age aspects in a rural area of El Carmen de Bolivar, …
Number of citations: 0 www.scielosp.org
E Darvish Aminabad, A Sedaie Bonab… - Journal of Kerman …, 2017 - jkmu.kmu.ac.ir
Background: TP53 and the oncogene WRAP53 are adjoining genes, producing p53-WRAp 53α sense-antisense RNA couples. WRAP53α is indispensable for p53 mRNA regulation …
Number of citations: 3 jkmu.kmu.ac.ir
N Haider - researchgate.net
Investigation of genetic variation and phylogenetic relationships among date palm (Phoenix dactylifera L.) cultivars would be useful for their conservation and genetic improvement. …
Number of citations: 0 www.researchgate.net
C Merchante, Q Hu, S Heber, J Alonso… - Bio …, 2016 - bio-protocol.org
Ribosome footprinting, or Ribo-seq, has revolutionized the studies of translation. It was originally developed for yeast and mammalian cells in culture (Ingolia et al., 2009). Herein, we …
Number of citations: 4 bio-protocol.org
Y Zhu, DW Pfaff - Neurobiology of Steroids, 2013 - books.google.com
To study the mechanisms of gene expression requires the understanding of protein-nucleic acid interactions. Multiple assays are now available to assess these interactions, including X-…
Number of citations: 0 books.google.com
B Alanazi - 2019 - orca.cardiff.ac.uk
Nuclear mislocalization of proteins can interfere with normal cellular function and cooperatively drive tumour development. To understand how this process mediates AML development, …
Number of citations: 5 orca.cardiff.ac.uk
S Morad - 2010 - edoc.ub.uni-muenchen.de
The apoptotic mode of cell death (programmed cell death) is an active and defined process that plays an important role in the development of multicellular organisms and in the …
Number of citations: 1 edoc.ub.uni-muenchen.de
SR Donnelly - 1998 - search.proquest.com
Members of the annexin protein family are characterised by their ability to bind to phosphohpids in a calcium-dependent manner. Since their discovery in the late 70s, a number of …
Number of citations: 3 search.proquest.com

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